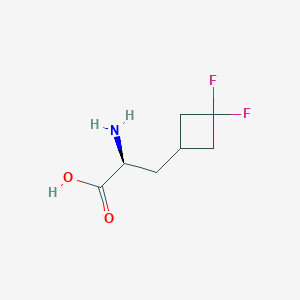
2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 3,4-difluoroaniline with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through cyclization and other chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve efficient and cost-effective synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall yield and reduce the production costs. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine can be compared with other similar compounds, such as:
2-(3,4-Difluorophenyl)-morpholine: Lacks the dimethyl groups, resulting in different chemical and physical properties.
2-(3,4-Difluorophenyl)-5-methylmorpholine: Contains only one methyl group, which may affect its reactivity and biological activity.
2-(3,4-Difluorophenyl)-5,5-dimethylpyrrolidine: A structurally related compound with a pyrrolidine ring instead of a morpholine ring, leading to distinct properties and applications.
Eigenschaften
Molekularformel |
C12H15F2NO |
|---|---|
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
2-(3,4-difluorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H15F2NO/c1-12(2)7-16-11(6-15-12)8-3-4-9(13)10(14)5-8/h3-5,11,15H,6-7H2,1-2H3 |
InChI-Schlüssel |
LNDFOVMXUJYDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(CN1)C2=CC(=C(C=C2)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
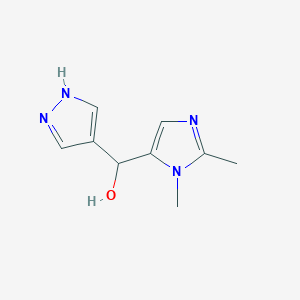
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
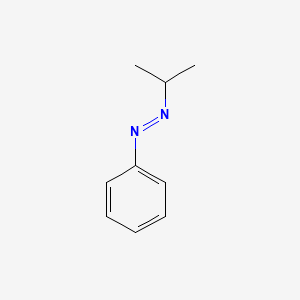
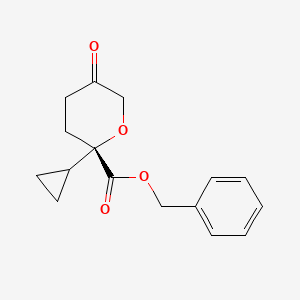

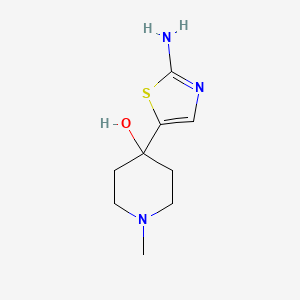
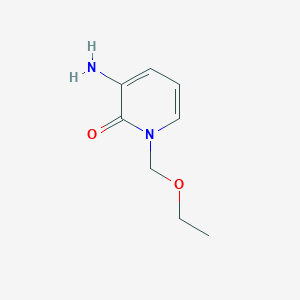
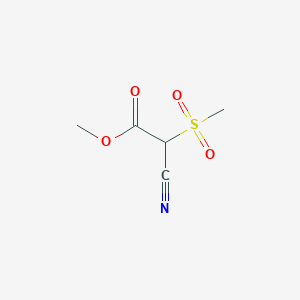
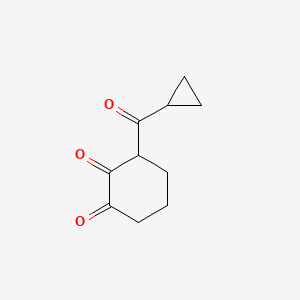
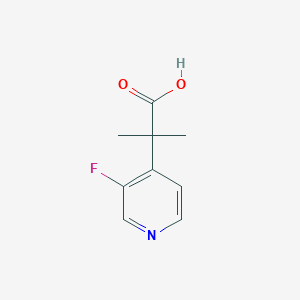
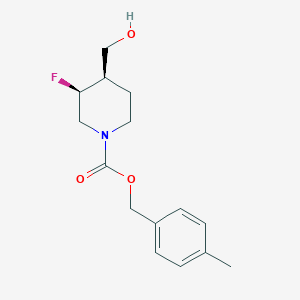
![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
